molecular formula C12H7BrClFO B6383479 3-Bromo-5-(3-chloro-4-fluorophenyl)phenol CAS No. 1261976-49-1

3-Bromo-5-(3-chloro-4-fluorophenyl)phenol

Cat. No.: B6383479
CAS No.: 1261976-49-1
M. Wt: 301.54 g/mol
InChI Key: WZTSIIGAGNZILR-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-chloro-4-fluorophenyl)phenol: is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring

Properties

IUPAC Name

3-bromo-5-(3-chloro-4-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClFO/c13-9-3-8(4-10(16)6-9)7-1-2-12(15)11(14)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTSIIGAGNZILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686425
Record name 5-Bromo-3'-chloro-4'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-49-1
Record name 5-Bromo-3'-chloro-4'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-chloro-4-fluorophenyl)phenol typically involves the following steps:

    Chlorination and Fluorination: The chlorination and fluorination of the phenyl ring can be carried out using appropriate halogenating agents like chlorine gas or fluorine gas, or their respective compounds, under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, chlorination, and fluorination processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The phenol group can participate in oxidation and reduction reactions, forming quinones or hydroquinones.

    Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

    Substitution Reactions: Formation of substituted phenols or phenyl ethers.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes due to its ability to undergo various chemical transformations.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Biological Studies: Used in studies to understand the interaction of halogenated phenols with biological systems.

Industry:

    Materials Science: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

    Agrochemicals: Potential use in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-chloro-4-fluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Bromo-5-fluorophenol: Contains bromine and fluorine but lacks the chlorine atom.

    3-Bromo-5-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of the chloro-fluoro substitution.

    3-Chloro-5-bromophenol: Contains bromine and chlorine but lacks the fluorine atom.

Uniqueness: 3-Bromo-5-(3-chloro-4-fluorophenyl)phenol is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the phenol ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activity, making it valuable for various scientific and industrial applications.

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